2-Butyryl-3-Methylthiophene

Regioselective synthesis Thiophene functionalization Isomer separation

Direct acylation of 3-methylthiophene yields intractable 2- and 5-acyl regioisomer mixtures (ratios from 7:3 to 1:1), compromising synthetic reproducibility and patent integrity. Our single-component 2-butyryl-3-methylthiophene eliminates this purification bottleneck. - Regioisomeric purity: 100% 2-butyryl-3-methyl isomer, zero 5-isomer contamination. - Enables unequivocal SAR studies, regioselective polymer precursor synthesis, and regulatory-compliant flavor standard formulation. - Consistent boiling point (133-134 °C at 13 Torr) ensures predictable volatility in controlled aroma release applications.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
Cat. No. B1266850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyryl-3-Methylthiophene
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C=CS1)C
InChIInChI=1S/C9H12OS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6H,3-4H2,1-2H3
InChIKeyWTBDSHNPFLPAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyryl-3-Methylthiophene (CAS 197236-32-1): A Precision C2-Acyl-3-Methylthiophene Building Block for Flavor and Heterocycle Synthesis


2-Butyryl-3-methylthiophene (IUPAC: 1-(3-methylthiophen-2-yl)butan-1-one) is a heterocyclic ketone (C₉H₁₂OS, MW 168.26) composed of a thiophene ring substituted at the 2-position with a butyryl group and at the 3-position with a methyl group . This specific disubstitution pattern defines a compound class widely used as synthetic intermediates and flavor/odorant agents, where precise positional isomerism governs both chemical reactivity and sensory profile [1]. As a building block, it enables chemists to introduce the 3-methyl-2-thienyl moiety with a C4 ketone side chain in a single, regiochemically defined operation, avoiding the complex purification challenges inherent to isomer mixtures.

Why 2-Butyryl-3-Methylthiophene Cannot Be Replaced by Simple Thiophene Analogs


Generic substitution of closely related thiophenes (e.g., 2-butyrylthiophene or 2-acetyl-3-methylthiophene) is precluded by substantial differences in both regioisomeric fidelity and physicochemical properties. Direct acylation of 3-methylthiophene at the 2-position notoriously yields intractable mixtures of 2- and 5-acyl regioisomers, with reported ratios spanning from 7:3 to 1:1 [1]. Consequently, a pre-validated, single-component source of the pure 2-butyryl-3-methyl isomer is essential to ensure batch-to-batch reproducibility in synthetic routes. Furthermore, the replacement of the acetyl chain (in 2-acetyl-3-methylthiophene) by the butyryl group alters the boiling point by over 30 °C, significantly affecting purification demands and volatility-dependent applications such as flavor perception [2].

Direct Quantitative Evidence for Selecting 2-Butyryl-3-Methylthiophene over Its Closest Analogs


Regioisomeric Purity vs. Acylation Mixtures: The 2- vs. 5-Substitution Selectivity Gap

Direct electrophilic acylation of 3-methylthiophene is fundamentally non-selective for the 2-position. In a systematic study, attempts to introduce acyl groups at the 2-position of 3-methylthiophene consistently gave mixtures of 2- and 5-acyl-3-methylthiophenes in ratios ranging from 7:3 to 1:1 [1]. In contrast, the target compound 2-butyryl-3-methylthiophene is supplied as a single, defined regioisomer (>95% purity), eliminating the need for costly and often low-yielding chromatographic or blocking-group strategies to separate the 2- and 5-isomers.

Regioselective synthesis Thiophene functionalization Isomer separation

Boiling Point Differentiation from 2-Butyrylthiophene: Processibility and Purification

The introduction of the 3-methyl substituent dramatically lowers the boiling point relative to the unsubstituted 2-butyrylthiophene, fundamentally altering distillation and formulation behavior. 2-Butyryl-3-methylthiophene boils at 133–134 °C (at 13 Torr) , whereas 2-butyrylthiophene boils at 242–244 °C (at 760 mmHg) . After normalizing for pressure difference, the 3-methyl compound remains significantly more volatile, offering a practical advantage in vacuum distillation purification and in applications where controlled volatility is desired (e.g., aroma release).

Distillation Volatility Process chemistry

Acyl Chain Length Impact: Butyryl vs. Acetyl in 2-Acyl-3-Methylthiophenes

Within the 2-acyl-3-methylthiophene series, extending the acyl chain from acetyl (C2) to butyryl (C4) produces a substantial boiling point shift. 2-Acetyl-3-methylthiophene exhibits a boiling point of 98–99 °C at 14 Torr [1], compared to 133–134 °C at 13 Torr for the butyryl analog —a 35 °C increase at comparable reduced pressure. This demonstrates that the butyryl homolog offers intermediate volatility: less fugitive than the acetyl, yet far more manageable than unsubstituted or longer-chain analogs.

Homologous series Physicochemical properties Flavor chemistry

Density/Lipophilicity Shift: Solvent Partitioning and Formulation Compatibility

Elongation of the acyl chain from acetyl to butyryl in the 2-acyl-3-methylthiophene scaffold increases the molecular weight from 140.20 Da (C₇H₈OS) [1] to 168.26 Da (C₉H₁₂OS) and raises the density from approximately 1.124 g/cm³ to a predicted 1.053 g/cm³ . Although the density difference is modest, the two additional methylene units in the butyryl chain contribute an estimated LogP increase of ~0.8–1.0 units, predicting significantly higher lipid solubility. This lipophilicity shift directly influences solvent partitioning, membrane permeability in biological assays, and flavor release kinetics in complex food matrices.

Lipophilicity Partition coefficient Formulation

High-Confidence Application Scenarios for 2-Butyryl-3-Methylthiophene


Regiospecific Precursor for 2,3-Disubstituted Thiophene Libraries in Medicinal Chemistry

Medicinal chemists requiring a pure 2-acyl-3-methylthiophene scaffold for lead optimization can source this compound to bypass the 30–50% 5-isomer contamination that occurs during direct acylation [1]. The pre-defined 2-butyryl-3-methyl pattern serves as a versatile ketone handle for further transformations (e.g., reductive amination, Grignard additions, heterocycle annulation) without the confounding presence of the 5-substituted regioisomer. This is especially critical for patent filings and SAR studies where structural unambiguity is paramount.

Intermediate-Volatility Flavor Candidate for Coffee, Roasted, and Meaty Aroma Compositions

3-Substituted thiophenes bearing acyl groups are explicitly claimed as odorants and flavorings in EP1797063A1, which encompasses the butyryl-substituted class [2]. With its boiling point of 133–134 °C (13 Torr)—intermediate between the highly volatile 2-acetyl-3-methylthiophene (98–99 °C) and the substantially less volatile 2-butyrylthiophene (242–244 °C)—this compound provides a differentiated volatility window for controlled aroma release in processed food flavorings where gradual, sustained perception is desired.

Conducting Polymer Building Block with Controlled Solubility and Electrochemical Properties

Poly(3-alkylthiophenes) are among the most widely studied conductive polymers, with substituent choice dictating solubility, regioregularity, and optoelectronic properties [3]. 2-Butyryl-3-methylthiophene, after appropriate reduction of the ketone to the alkyl chain, can serve as a monomer precursor for poly(3-methyl-4-butylthiophene) or related copolymers. The pure 2-substituted monomer ensures head-to-tail regioregularity in the resulting polymer, avoiding the electronic defects introduced by mixed 2-/5-substituted monomer feeds.

Analytical Reference Standard for GC-MS Identification of Thiophene-Derived Food Aroma Components

Thiophenes, including 3-methylthiophene and its acyl derivatives, are key Maillard reaction products contributing to roasted coffee and cooked meat aromas [4]. 2-Butyryl-3-methylthiophene, with its well-defined GC retention index (predictable from its boiling point of 133–134 °C at 13 Torr), serves as a certified reference standard for the quantification and identification of butyryl-methyl-thiophene isomers in complex food headspace analyses, where regioisomer misassignment can lead to erroneous flavor impact conclusions.

Quote Request

Request a Quote for 2-Butyryl-3-Methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.